プロパゲルマニウム
説明
Propagermanium is an organogermanium compound.
科学的研究の応用
難治性がんの治療
プロパゲルマニウムは、NK細胞の成熟を誘導し、難治性がん患者の全生存期間を延長する傾向があることが示されています . ある研究では、難治性口腔がんまたは胃がんの患者にプロパゲルマニウムを投与したところ、プロパゲルマニウム投与後にがん細胞のアポトーシス誘導率が増加することが観察されました .
免疫調節
プロパゲルマニウムは、免疫調節剤として機能します . 細胞障害性T細胞とナチュラルキラー(NK)細胞を活性化して、B型肝炎ウイルスに感染した細胞を破壊します .
B型肝炎の治療
プロパゲルマニウムは、B型肝炎ウイルス(HBV)の複製を阻害し、免疫刺激と感染部位でのインターフェロン(IFN)産生の増加によるウイルス感染からの保護によって、HBVを体から排除することが知られています .
単球/マクロファージ遊走の阻害
プロパゲルマニウムは、骨髄から標的組織への単球と複数の白血球サブセットの動員を阻害することが知られています . プロパゲルマニウムのこの特性は、食餌誘発性インスリン抵抗性、脂肪組織の炎症、非アルコール性脂肪肝炎を軽減します .
慢性大腸炎関連発がんの抑制
プロパゲルマニウムは、腫瘍中の浸潤マクロファージの数を減らし、腫瘍細胞のβ-カテニンの核蓄積を減らすことで、マウスの慢性大腸炎関連発がんを抑制します .
作用機序
Target of Action
Propagermanium primarily targets the C-C chemokine receptor type 2 (CCR2) which plays a crucial role in the body’s immune response against tumors and virally infected cells . It enhances the activity of natural killer (NK) cells and inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .
Mode of Action
Propagermanium interacts with its primary target, CCR2, by inhibiting its function. This inhibition leads to a reduction in the recruitment of immune cells to sites of inflammation or cancer, thereby modulating the immune response . It also enhances the function of virus antigen-specific Tc cells in virus-infected individuals .
Biochemical Pathways
Propagermanium affects the CCL2-CCR2 signaling pathway. This pathway promotes cancer progression by supporting cancer cell proliferation and survival, inducing cancer cell migration and invasion, and stimulating inflammation and angiogenesis . Propagermanium inhibits this pathway, suggesting its potential as an important target in cancer treatment .
Pharmacokinetics
It is known that propagermanium is a water-soluble organogermanium compound used as a raw material in nutritional supplements . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Propagermanium’s action include enhanced activity of NK cells, reduced inflammation, and inhibited cancer cell proliferation and migration . It has been found to reduce liver injury caused by a non-specific immune response to antigen . In cancer treatment, it has shown potential in inhibiting metastasis by blocking the enhancement of metastasis in certain conditions through inhibiting the formation of premetastatic niches .
生化学分析
Biochemical Properties
Propagermanium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary targets is the C-C chemokine receptor type 2 (CCR2), which is involved in the recruitment of immune cells to sites of inflammation. Propagermanium inhibits CCR2, thereby reducing the migration of monocytes and macrophages to inflamed tissues . Additionally, propagermanium has been shown to interact with other biomolecules, such as nuclear factor kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation .
Cellular Effects
Propagermanium exerts various effects on different types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, propagermanium inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines and chemokines . This compound also affects the maturation and function of natural killer (NK) cells, enhancing their cytotoxic activity against cancer cells . Furthermore, propagermanium has been shown to improve insulin sensitivity and reduce inflammation in adipose tissue, thereby mitigating the effects of diet-induced insulin resistance .
Molecular Mechanism
The molecular mechanism of propagermanium involves its interaction with specific biomolecules and pathways. Propagermanium binds to CCR2, inhibiting its activation and subsequent signaling cascades that promote inflammation . This inhibition reduces the recruitment of monocytes and macrophages to inflamed tissues, thereby attenuating the inflammatory response. Additionally, propagermanium modulates the activity of NF-κB by preventing its translocation to the nucleus, which in turn reduces the expression of pro-inflammatory genes . These molecular interactions highlight the compound’s potential as an anti-inflammatory and immunomodulatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of propagermanium have been observed to change over time. Studies have shown that early intervention with propagermanium is more effective in reducing inflammation and improving insulin sensitivity compared to late intervention . The stability and degradation of propagermanium in laboratory conditions have also been investigated, revealing that the compound remains stable over extended periods, allowing for consistent experimental results . Long-term studies have demonstrated that propagermanium can maintain its anti-inflammatory effects over time, making it a promising candidate for chronic inflammatory conditions .
Dosage Effects in Animal Models
The effects of propagermanium vary with different dosages in animal models. Studies have shown that low to moderate doses of propagermanium can effectively reduce inflammation and improve insulin sensitivity without causing significant adverse effects . High doses of propagermanium may lead to toxic effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage of propagermanium to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Propagermanium is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. One of the key pathways influenced by propagermanium is the MCP-1/CCR2 pathway, which plays a crucial role in the recruitment of immune cells to sites of inflammation . By inhibiting this pathway, propagermanium reduces the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response. Additionally, propagermanium has been shown to affect metabolic flux and metabolite levels, further highlighting its role in regulating cellular metabolism .
Transport and Distribution
Propagermanium is transported and distributed within cells and tissues through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells . Once inside the cells, propagermanium accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The distribution of propagermanium within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific receptors .
Subcellular Localization
The subcellular localization of propagermanium plays a crucial role in its activity and function. Propagermanium is primarily localized in the cytoplasm and nucleus of target cells, where it interacts with specific biomolecules and signaling pathways . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of propagermanium is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
3-[[2-carboxyethyl(oxo)germyl]oxy-oxogermyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Ge2O7/c9-5(10)1-3-7(13)15-8(14)4-2-6(11)12/h1-4H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEABSBMNTNXEJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Ge](=O)O[Ge](=O)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ge2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065316 | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12758-40-6, 126595-07-1 | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12758-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propagermanium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126595-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propagermanium [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012758406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12758-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoic acid, 3,3'-(1,3-dioxo-1,3-digermoxanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carboxyethylgermanium sesquioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-(1,3-dioxo-1,3-digermoxanediyl)dipropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.533 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of propagermanium?
A1: Propagermanium primarily targets the C-C chemokine receptor type 2 (CCR2). [, ] This receptor plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
Q2: How does propagermanium affect the CCL2/CCR2 signaling pathway?
A2: Propagermanium acts as an inhibitor of CCR2 function. [, , , ] By blocking this receptor, propagermanium disrupts the signaling cascade initiated by its ligand, monocyte chemoattractant protein-1 (CCL2/MCP-1). [, , ]
Q3: What are the downstream effects of propagermanium's inhibition of the CCL2/CCR2 pathway?
A3: Inhibition of the CCL2/CCR2 pathway by propagermanium leads to a decrease in the migration of monocytes and macrophages to sites of inflammation. [, , , , , , ] This reduction in immune cell infiltration has been shown to ameliorate various inflammatory conditions. [, , , , , , , , , , ]
Q4: Does propagermanium have any effects on immune cells beyond CCR2 inhibition?
A4: Yes, research suggests propagermanium may also induce natural killer (NK) cell maturation, potentially enhancing anti-tumor activity. [] Additionally, it has been shown to stimulate interleukin 2 (IL-2) production in mouse spleen cells. []
Q5: What is the molecular formula of propagermanium?
A5: The molecular formula of propagermanium is (C3H5GeO3.5)n. []
Q6: How is propagermanium structurally distinct from repagermanium?
A6: While both share the same essential formula, propagermanium possesses a polymeric ladder-shaped structure with concatenated eight-membered rings composed of Ge-O bonds. [] This differs from the infinite sheet structure observed in repagermanium (RGe, Ge-132, poly-trans-[(2-carboxyethyl) germasesquioxane], (C18H30Ge6O21)n).
Q7: How does propagermanium's structure influence its properties?
A7: The unique polymeric structure of propagermanium contributes to its distinct stability and solubility profiles compared to repagermanium. [] Propagermanium readily dissolves in water, while exposure to water vapor can lead to its transformation into repagermanium. []
Q8: Does the available research indicate any catalytic properties of propagermanium?
A8: The provided research does not delve into the catalytic properties of propagermanium. Its primary focus lies in its pharmacological activity as an immunomodulator.
Q9: Are there any computational chemistry studies related to propagermanium?
A10: While the provided research papers do not describe specific computational studies on propagermanium, they highlight the need for further investigation into its structure-activity relationships. [, ]
Q10: Are there specific formulation strategies to enhance propagermanium's stability or bioavailability?
A10: The research primarily focuses on propagermanium's pharmacological activity and does not discuss detailed formulation strategies.
Q11: What are the SHE regulations regarding the use and handling of propagermanium?
A11: The provided research primarily focuses on propagermanium's pharmacological effects and does not discuss SHE regulations in detail.
Q12: What in vitro models have been used to study the efficacy of propagermanium?
A15: In vitro studies have utilized cell lines such as human monocytic THP-1 cells to investigate the inhibitory effects of propagermanium on MCP-1-induced monocyte migration. [, ]
Q13: What animal models have been employed to assess the efficacy of propagermanium?
A16: Various animal models have been used, including mice, rats, rabbits, and pigs, to investigate the effects of propagermanium on conditions such as liver injury, atherosclerosis, and diabetes. [, , , , , , , , , , , , , , ]
Q14: Have clinical trials been conducted with propagermanium?
A17: Yes, clinical trials have been conducted to evaluate the efficacy and safety of propagermanium in patients with chronic hepatitis B, multiple myeloma, breast cancer, type 2 diabetes with nephropathy, and refractory cancers. [, , , , ]
Q15: Are there known mechanisms of resistance to propagermanium?
A15: The provided research does not specifically address resistance mechanisms to propagermanium. Further research is needed to explore this aspect.
Q16: Are there any long-term toxicity concerns associated with propagermanium?
A16: While short-term use of propagermanium appears safe, long-term toxicity studies are limited.
Q17: Are there specific drug delivery strategies being explored for propagermanium?
A17: The provided research primarily focuses on the pharmacological effects of propagermanium and does not delve into specific drug delivery strategies.
Q18: Have any biomarkers been identified for predicting propagermanium's efficacy or monitoring treatment response?
A22: One study suggests an inverse correlation between FBXW7 mRNA levels in blood and serum concentrations of CCL2 and interleukin (IL)-6 after propagermanium administration in breast cancer patients. [] This finding aligns with previous mouse model observations and highlights potential biomarkers for monitoring treatment response.
Q19: What analytical techniques are commonly employed for the characterization and quantification of propagermanium?
A23: High-performance liquid chromatography (HPLC) is a widely used technique for propagermanium analysis, employed for stability studies and solubility assays. [, ] Additionally, UV spectrometry is utilized to determine germanium content in propagermanium samples after digestion. []
Q20: Has the environmental impact of propagermanium been assessed?
A20: The provided research does not specifically address the environmental impact of propagermanium.
Q21: What factors influence the dissolution and solubility of propagermanium?
A25: pH significantly influences the solubility of propagermanium. Studies show that its solubility increases with increasing pH in the range of 3.0-3.6. []
Q22: Are the analytical methods used for propagermanium analysis validated?
A26: Yes, HPLC methods used for propagermanium analysis have undergone validation procedures, ensuring accuracy, precision, and linearity, meeting the requirements for quantitative analysis. []
Q23: Does propagermanium induce any significant immunological responses beyond its known effects on CCR2?
A28: While propagermanium's primary mechanism involves CCR2 inhibition, research suggests it may also influence other aspects of the immune system. This includes potential stimulation of IL-2 production and induction of NK cell maturation, highlighting the need for further investigation into its broader immunological effects. [, ]
Q24: Does propagermanium interact with drug transporters?
A24: The provided research primarily focuses on propagermanium's interaction with CCR2 and its downstream effects. Detailed information on drug-transporter interactions is not explicitly addressed.
Q25: Does propagermanium induce or inhibit drug-metabolizing enzymes?
A25: Specific details about the impact of propagermanium on drug-metabolizing enzymes are not available in the provided research.
Q26: What is known about the biocompatibility and biodegradability of propagermanium?
A26: The provided research does not provide detailed information on the biocompatibility or biodegradability of propagermanium.
Q27: Are there alternative compounds with similar pharmacological profiles to propagermanium?
A32: Several other CCR2 antagonists are being investigated as potential therapeutic agents, including CNTO888 (Carlumab), MLN1202 (plozalizumab), and CCX872-B. [] Comparing their efficacy and safety profiles with propagermanium requires further research.
Q28: Are there established protocols for the recycling and waste management of propagermanium?
A28: The provided research does not discuss specific protocols for the recycling and waste management of propagermanium.
Q29: What research infrastructure and resources are crucial for advancing our understanding of propagermanium?
A29: Further research on propagermanium would benefit from access to:
Q30: What are the key milestones in the research and development of propagermanium?
A30: Key milestones include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。